

The Emergence of Pyridazine-3-Carboxamides: A New Frontier in Therapeutic Agent Development

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Compound of Interest

Compound Name: *Pyridazine-3-carboxamide*

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Abstract

The **pyridazine-3-carboxamide** scaffold has rapidly emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic targets. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, mechanism of action, and therapeutic potential of this promising class of compounds. We will delve into the nuanced structure-activity relationships that govern their efficacy as selective TYK2 inhibitors for autoimmune diseases, potent CB2 receptor agonists for inflammatory pain, broad-spectrum anticancer agents, and novel vasodilators. This guide is designed to be a practical resource, offering detailed experimental protocols and data-driven insights to accelerate the discovery and development of next-generation **pyridazine-3-carboxamide**-based therapeutics.

The Pyridazine-3-Carboxamide Core: A Privileged Scaffold in Drug Discovery

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, possesses a unique combination of physicochemical properties that make it an attractive scaffold for drug design.^[1] Its inherent polarity can enhance aqueous solubility, a crucial factor in drug development.^[2] Furthermore, the **pyridazine-3-carboxamide** moiety exhibits a preferred conformation stabilized by an intramolecular hydrogen bond between the amide proton and the

proximal nitrogen atom of the pyridazine ring.[3] This conformational rigidity can lead to higher binding affinity and selectivity for target proteins.

The versatility of the **pyridazine-3-carboxamide** core is evident in its successful application across a diverse range of biological targets. This guide will explore four key areas where these derivatives have shown significant therapeutic promise.

General Synthesis Strategies for Pyridazine-3-Carboxamide Derivatives

The synthesis of **pyridazine-3-carboxamide** derivatives can be achieved through several reliable synthetic routes. A common and effective strategy involves the initial construction of a pyridazine-3-carboxylic acid or its ester, followed by amidation.

Synthesis of the Pyridazine-3-Carboxylic Acid Core

A prevalent method for the synthesis of the pyridazine core involves the reaction of a 1,4-dicarbonyl compound with hydrazine.[4] For the specific construction of the pyridazine-3-carboxylic acid scaffold, a common starting material is a derivative of mucochloric or mucobromic acid.

Another efficient approach is the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective route to 6-aryl-pyridazin-3-amines under neutral conditions.[5] These can then be further functionalized to the desired carboxamide.

Amidation to Form the Pyridazine-3-Carboxamide

Once the pyridazine-3-carboxylic acid is obtained, the final carboxamide can be readily synthesized using standard peptide coupling conditions.

Experimental Protocol: General Synthesis of an N-Aryl Pyridazine-3-Carboxamide

Objective: To provide a representative, step-by-step protocol for the synthesis of an N-aryl **pyridazine-3-carboxamide** derivative.

Materials:

- 6-Chloropyridazine-3-carboxylic acid
- Substituted aniline
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- Anhydrous DMF (N,N-Dimethylformamide)
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- To a solution of 6-chloropyridazine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
- Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (2x) and brine (1x).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-aryl-6-chloro**pyridazine-3-carboxamide**.

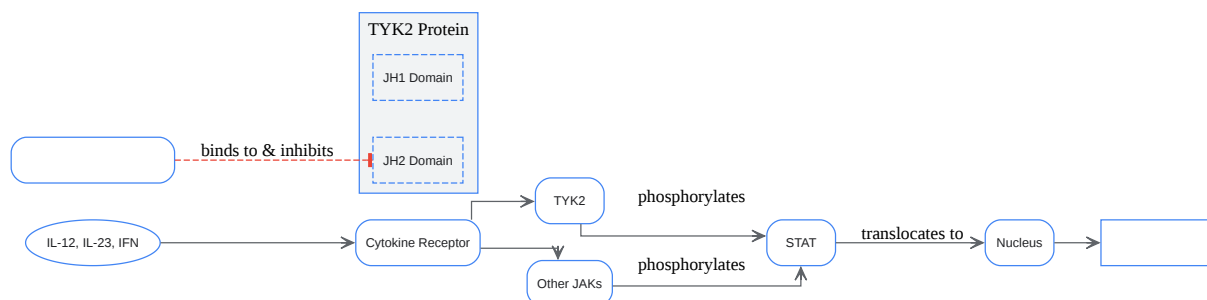
Therapeutic Applications of Pyridazine-3-Carboxamide Derivatives

The unique structural features of the **pyridazine-3-carboxamide** scaffold have been exploited to design potent and selective inhibitors and agonists for a variety of therapeutic targets.

Selective TYK2 Inhibitors for Autoimmune Diseases

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling of pro-inflammatory cytokines such as IL-12, IL-23, and type I interferons.^{[6][7][8][9]} Consequently, TYK2 is a highly attractive target for the treatment of a range of autoimmune diseases. **Pyridazine-3-carboxamide** derivatives have been successfully developed as highly selective allosteric inhibitors of TYK2, binding to the pseudokinase (JH2) domain rather than the highly conserved ATP-binding site in the kinase (JH1) domain. This allosteric inhibition confers exceptional selectivity over other JAK family members, minimizing off-target effects.^{[6][7][8][9]}

The N-(methyl-d3)**pyridazine-3-carboxamide** scaffold has been shown to form key hydrogen-bonding interactions with the hinge region of the TYK2 JH2 domain.^{[7][8][9]} This binding event stabilizes a conformation of the pseudokinase domain that prevents the kinase domain from adopting its active conformation, thereby inhibiting downstream signaling.



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Caption: Allosteric inhibition of TYK2 by **pyridazine-3-carboxamide** derivatives.

Key SAR findings for **pyridazine-3-carboxamide**-based TYK2 inhibitors include:

- The **pyridazine-3-carboxamide** core: Essential for binding to the hinge region of the JH2 domain.
- Substituents on the pyridazine ring: Can be modified to fine-tune potency and pharmacokinetic properties.
- The N-substituent of the carboxamide: Crucial for interactions with other residues in the binding pocket and can be optimized to enhance selectivity.

Compound	Modification	TYK2 Inhibition (IC50, nM)	Selectivity vs JAK1/2/3
Deucravacitinib (BMS-986165)	Deuterated methyl on triazole	1.3	>1000-fold
Compound 24	N-(methyl-d3)pyridazine-3-carboxamide	2.8	High
Compound 30	Further modification of Compound 24	0.9	High

Data compiled from multiple sources.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Experimental Protocol: In Vitro TYK2 Inhibition Assay

Objective: To determine the in vitro potency of a test compound to inhibit TYK2 activity.

Materials:

- Recombinant human TYK2 enzyme
- TYK2 substrate peptide (e.g., IRS-1tide)
- ATP
- Kinase assay buffer
- Test compound
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- Microplate reader capable of luminescence detection

Procedure:

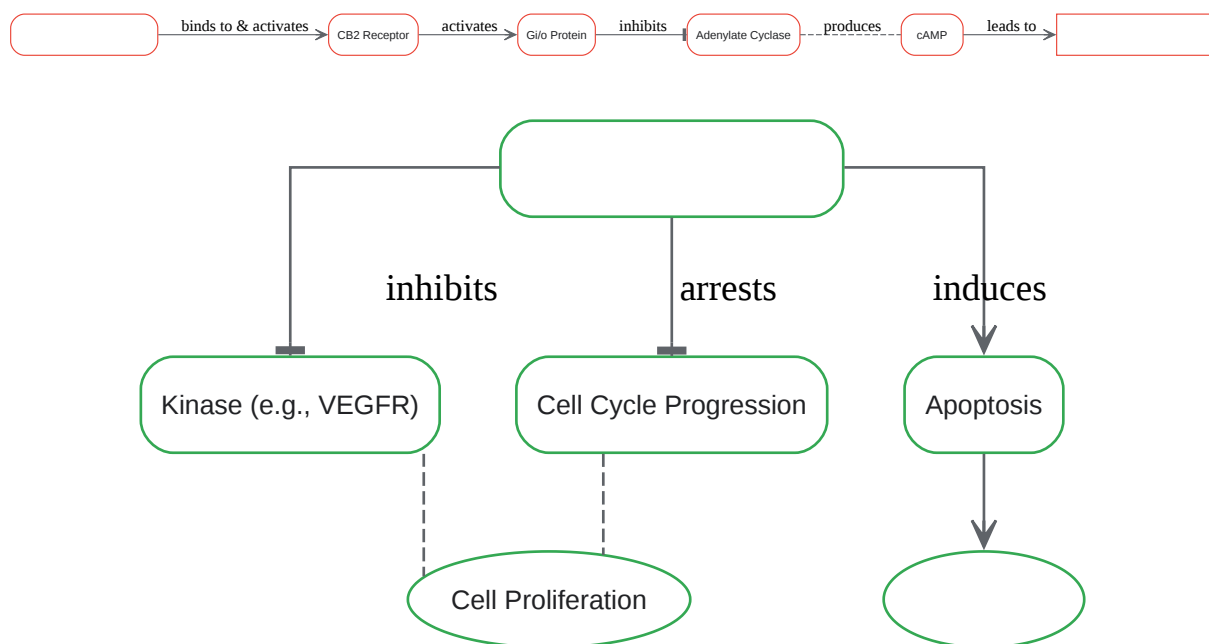
- Prepare serial dilutions of the test compound in kinase assay buffer.
- In a 96-well plate, add the test compound dilutions, TYK2 enzyme, and substrate peptide.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
- Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
- Determine the IC50 value by fitting the data to a dose-response curve.

Cannabinoid Receptor 2 (CB2) Agonists for Inflammatory Pain

The cannabinoid receptor 2 (CB2) is primarily expressed in the immune system and is a promising target for the treatment of inflammatory and neuropathic pain, as its activation does not produce the psychoactive effects associated with the cannabinoid receptor 1 (CB1).

Pyridazine-3-carboxamides have been developed as potent and selective CB2 agonists.[\[10\]](#)

As CB2 receptor agonists, these derivatives bind to and activate the receptor, leading to a cascade of intracellular signaling events that ultimately result in the modulation of immune cell function and a reduction in pro-inflammatory mediators.



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Caption: Potential anticancer mechanisms of **pyridazine-3-carboxamide** derivatives.

Compound	Target Cancer Cell Line	Antiproliferative Activity (IC50, μM)
Pyridinyl carboxamide 10	HCT-116 (Colon)	1.01
Anthraquinone-based carboxamide 12	MCF-7 (Breast)	0.33
Anthraquinone-based carboxamide 14	K-562 (Leukemia)	7.16

Data compiled from multiple sources. [\[11\]](#)

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a test compound on cancer cell lines.

Materials:

- Cancer cell lines (e.g., HCT-116, MCF-7)
- Complete cell culture medium
- Test compound
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO)
- 96-well plates
- Microplate reader

Procedure:

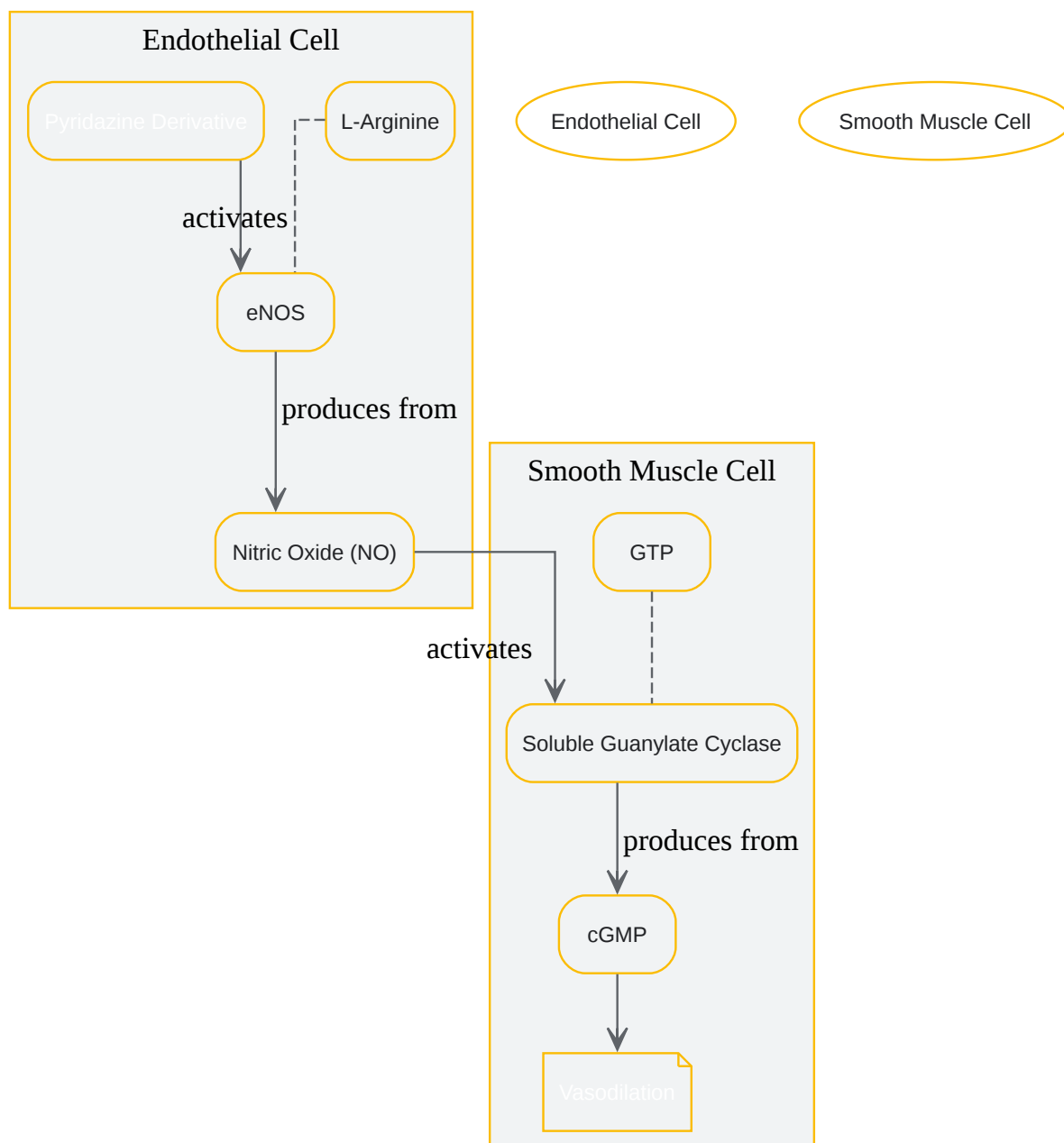
- Seed the cancer cells in a 96-well plate and allow them to attach overnight.
- Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Solubilize the formazan crystals by adding the solubilization solution.
- Measure the absorbance at a wavelength of 570 nm.
- Calculate the percentage of cell viability relative to an untreated control.
- Determine the IC₅₀ value from the dose-response curve. [\[12\]](#)

Vasodilators

Certain pyridazine derivatives have demonstrated significant vasodilatory effects, making them potential candidates for the treatment of hypertension and other cardiovascular diseases.

[13] Their mechanism of action often involves the modulation of nitric oxide (NO) signaling in the vascular endothelium.

Some pyridazine derivatives have been shown to increase the expression and/or activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in blood vessels. NO then diffuses to the underlying smooth muscle cells, where it activates guanylate cyclase, leading to an increase in cGMP and subsequent vasodilation.



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Caption: Vasodilatory mechanism of pyridazine derivatives via the eNOS/NO pathway.

Experimental Protocol: Ex Vivo Aortic Ring Assay for Vasodilation

Objective: To evaluate the vasodilatory effect of a test compound on isolated rat aortic rings.

Materials:

- Thoracic aorta from a rat
- Krebs-Henseleit buffer
- Phenylephrine (vasoconstrictor)
- Test compound
- Organ bath system with force transducers
- Data acquisition system

Procedure:

- Isolate the thoracic aorta and cut it into rings of 2-3 mm in length.
- Mount the aortic rings in the organ bath chambers filled with Krebs-Henseleit buffer, maintained at 37°C and gassed with 95% O₂/5% CO₂.
- Allow the rings to equilibrate under a resting tension of 1-2 g.
- Induce a stable contraction with a submaximal concentration of phenylephrine.
- Once the contraction has plateaued, add the test compound in a cumulative manner to generate a dose-response curve.
- Record the changes in tension and express the relaxation as a percentage of the phenylephrine-induced contraction.
- Calculate the EC₅₀ value for vasodilation.

Future Perspectives and Conclusion

Pyridazine-3-carboxamide derivatives represent a highly versatile and promising class of compounds with significant potential for the development of novel therapeutics. Their unique structural and physicochemical properties have enabled the design of potent and selective agents against a range of challenging disease targets. The continued exploration of this privileged scaffold, coupled with a deeper understanding of the structure-activity relationships for different biological targets, will undoubtedly lead to the discovery of new and improved medicines for a variety of human diseases. This guide provides a solid foundation for researchers to build upon in their efforts to harness the full therapeutic potential of **pyridazine-3-carboxamide** derivatives.

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